
4-(4-Bromophenyl)-5-fluoro-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-5-fluoro-2-methylpyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound is a pyrimidine derivative, which is a class of compounds that has been extensively studied for their biological activities.
Scientific Research Applications
Synthesis of Key Precursors for Rosuvastatin
A study by Šterk et al. (2012) focused on the synthesis of various substituted N-[4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamides, which are key precursors in the synthesis of rosuvastatin. The process involved a highly efficient preparation of functionalized 5-methylpyrimidine, showcasing an advanced methodology in medicinal chemistry.
Studies on Fluoropyrimidines
Research by Brown & Waring (1974) involved synthesizing 2-Fluoropyrimidine and its derivatives, including 4-fluoro-2-methylpyrimidine. The study highlighted the rapid reaction rates of fluoropyrimidines compared to other halogenopyrimidines, providing insights into the reactivity of such compounds.
Anti-Pneumocystis Activity
A study by Boykin et al. (1998) explored the synthesis of various methylpyrimidine derivatives starting from 4-bromobenzamidine. These compounds demonstrated strong binding to the minor groove of DNA and showed activity against Pneumocystis carinii pneumonia.
Synthesis of 2-Fluoro-4-bromobiphenyl
Qiu et al. (2009) reported on the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory drug. The study by Qiu et al. (2009) proposed a practical method for the synthesis of this compound, highlighting its importance in pharmaceutical manufacturing.
Silyl-Mediated Halogen/Halogen Displacement
A study by Schlosser & Cottet (2002) explored the silyl-mediated halogen/halogen displacement in pyrimidines, providing insights into the chemical transformations of halogenated pyrimidines.
PET Radiotracer Study
Research by Katoch-Rouse & Horti (2003) demonstrated the nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride, leading to the synthesis of potential radiotracers for studying cannabinoid receptors.
H-D Exchange in Fluoropyrimidines
A study by Kheifets et al. (2004) examined the H-D exchange in 5-fluoro-1-methylpyrimidin-4-ones under base catalysis, highlighting the effects of fluorine atom and zwitterionic structure on C6-H acidity.
Thiazolo[4,5‐d]pyrimidine Derivatives
The study by Bakavoli et al. (2006) reported the synthesis of thiazolo[4,5-d] pyrimidine derivatives from 4-amino-5-bromo-2-substituted-aminopyrimidines. These compounds were synthesized for potential applications in medicinal chemistry.
Antimycobacterial Activity of Pyrimidines
Research by Erkin & Krutikov (2010) synthesized several hydrochlorides of 2-alkyl-5-bromo-6-methyl-4-phenylaminopyrimidines, investigating their antimycobacterial activity.
Mechanism of Action
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms, such as binding to active sites, inhibiting enzymatic activity, or disrupting cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as the inhibition of cell growth, induction of apoptosis, or alteration of signal transduction .
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular levels, such as inducing changes in gene expression, disrupting cellular structures, or altering cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Bromophenyl)-5-fluoro-2-methylpyrimidine. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the compound and the biomolecules it interacts with.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various metabolic pathways .
Properties
IUPAC Name |
4-(4-bromophenyl)-5-fluoro-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2/c1-7-14-6-10(13)11(15-7)8-2-4-9(12)5-3-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCWUABWPXGLAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2=CC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

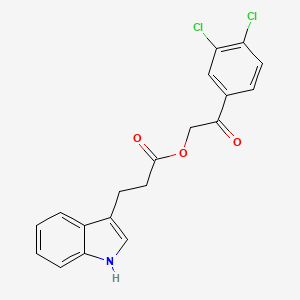

![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide hydrochloride](/img/structure/B2511586.png)
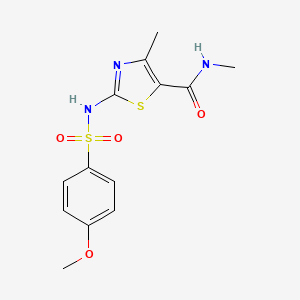
![5-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2511588.png)

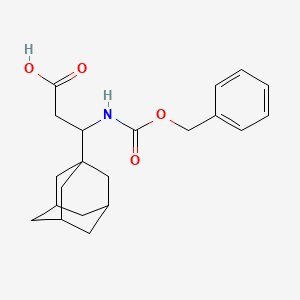
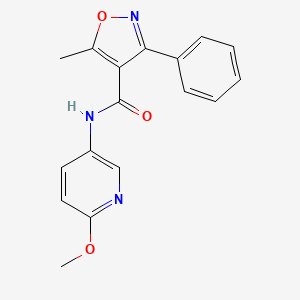



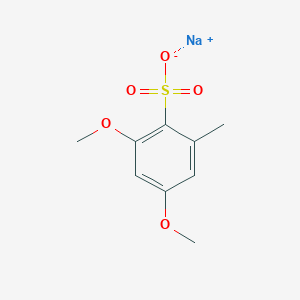
![4-chloro-N-(9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide](/img/structure/B2511599.png)
